molecular formula C9H21NO2 B8501748 N-isopropyl-bis-(2-hydroxypropyl)amine

N-isopropyl-bis-(2-hydroxypropyl)amine

Cat. No.: B8501748
M. Wt: 175.27 g/mol
InChI Key: BJRXTJPSWZNCIV-UHFFFAOYSA-N
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Description

N-Nitrosobis(2-hydroxypropyl)amine (BHP), also referred to as N-nitrosobis(2-hydroxypropyl)amine (NDHPA), is a nitrosamine compound with the molecular formula C₆H₁₄N₂O₂. It is a known pancreatic and lung carcinogen in rodents, particularly in Syrian hamsters and rats . BHP is structurally characterized by two 2-hydroxypropyl groups attached to a central nitrogen atom, which is also bonded to a nitroso group. This compound is often studied in the context of endogenous nitrosamine formation, where precursor amines (e.g., bis(2-hydroxypropyl)amine) react with nitrites in vivo to generate carcinogenic BHP .

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

1-[2-hydroxypropyl(propan-2-yl)amino]propan-2-ol

InChI

InChI=1S/C9H21NO2/c1-7(2)10(5-8(3)11)6-9(4)12/h7-9,11-12H,5-6H2,1-4H3

InChI Key

BJRXTJPSWZNCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(C)O)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BHP belongs to a family of N-nitroso compounds with alkyl or oxygenated alkyl side chains. Key structural analogs include:

Compound Name Abbreviation Structural Features Key Target Organs
N-Nitrosobis(2-oxopropyl)amine BOP Two 2-oxopropyl groups Pancreas, liver, lungs
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine HPOP One 2-hydroxypropyl, one 2-oxopropyl group Pancreas, liver, kidneys
N-Nitroso-2,6-dimethylmorpholine NDMM Morpholine ring with methyl groups Pancreas, lungs
N-Nitrosobis(2-acetoxypropyl)amine BAP Two 2-acetoxypropyl groups Pancreas, respiratory tract

Carcinogenic Potency

  • BHP vs. BOP: BOP is significantly more potent than BHP. In Syrian hamsters, BOP induced pancreatic ductal carcinomas in 100% of animals at a cumulative dose of 1.8 mmol/kg, whereas BHP required 10 mmol/kg to achieve similar results .
  • BHP vs. HPOP : HPOP exhibited intermediate potency, inducing pancreatic tumors at a cumulative dose of 3.6 mmol/kg. Unlike BHP, HPOP produced liver tumors in hamsters .
  • BHP vs. NDMM: NDMM showed comparable pancreatic carcinogenicity to HPOP but lacked liver tumorigenicity .

Metabolic Pathways

  • BHP : Primarily metabolized via oxidation to form reactive intermediates like diazomethane, which alkylate DNA (e.g., forming N7-methylguanine and O6-methylguanine adducts) . BHP is also a terminal metabolite of BOP and HPOP reduction .
  • BOP: Undergoes rapid oxidation to HPOP and further reduction to BHP. BOP’s higher carcinogenicity is attributed to its efficient metabolic activation to methylating agents .
  • HPOP: Acts as a metabolic intermediate between BOP and BHP. HPOP is glucuronidated in rats but sulfated in hamsters, explaining species-specific carcinogenicity profiles .

DNA Alkylation Profiles

  • BHP : Forms N7-(2-hydroxypropyl)guanine and O6-methylguanine adducts. At high doses, hydroxypropyl adducts dominate, while methyl adducts are secondary .
  • BOP : Generates higher levels of methyl adducts (N7-methylguanine and O6-methylguanine) compared to BHP. In hamsters, BOP caused 3–7× greater DNA alkylation in the pancreas and lungs than HPOP .

Species-Specific Effects

  • Hamsters: BHP, BOP, and HPOP all induce pancreatic ductal carcinomas, but BOP and HPOP additionally target the liver .
  • Rats: BHP primarily causes lung adenocarcinomas and thyroid tumors, with minimal pancreatic effects .

Data Tables

Table 1: Carcinogenic Outcomes in Syrian Hamsters

Compound Cumulative Dose (mmol/kg) Pancreatic Tumor Incidence Liver Tumor Incidence Median Survival (Weeks)
BHP 10 100% 0% 52
BOP 1.8 100% 85% 36
HPOP 3.6 95% 45% 44
NDMM 3.6 90% 0% 48

Table 2: DNA Adduct Levels in Hamster Tissues (pmol/mg DNA)

Compound Tissue N7-Methylguanine O6-Methylguanine N7-(2-Hydroxypropyl)guanine
BHP Liver 12 8 45
BOP Pancreas 85 32 <5
HPOP Pancreas 25 10 18

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